molecular formula C12H13N3O3 B8477097 methyl 5-(2-methoxyphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxylate

methyl 5-(2-methoxyphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B8477097
M. Wt: 247.25 g/mol
InChI Key: OCMHDEWHWZOASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08362004B2

Procedure details

A mixture of methyl 3-(2-methoxyphenyl)propiolate (3, 932 mg, 4.90 mmol), sodium azide (478 mg, 7.35 mmol), and iodomethane (0.458 ml, 7.35 mmol) in Water (7 ml) and DMF (3 ml) was heated to 100° C. in a Microwave reactor for 6 hrs. Purified by Prep-HPLC (Varian, 15-90B in min., B=90% MeOH/10% H2O) to afford methyl 5-(2-methoxyphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxylate (701 mg, 2.69 mmol, 55.0% yield), 1H-NMR (500 MHz, CD3OD), δ: 7.52-7.56 (m, 1H), 7.30 (dd, 1H), 7.12, (td, 1H), 7.06, (d, 1H), 3.90 (s, 3H), 3.86 (s, 3H), 3.82 (s, 3H). and methyl 4-(2-methoxyphenyl)-1-methyl-1H-1,2,3-triazole-5-carboxylate (185 mg, 0.711 mmol, 14.51% yield), 1H-NMR (500 MHz, CD3OD), δ: 7.49-7.46 (m, 2H), 7.10-7.07 (m, 2H), 4.32 (s, 3H), 3.79 (s, 3H), 3.78 (s, 3H).
Quantity
932 mg
Type
reactant
Reaction Step One
Quantity
478 mg
Type
reactant
Reaction Step One
Quantity
0.458 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]#[C:10][C:11]([O:13][CH3:14])=[O:12].[N-:15]=[N+:16]=[N-:17].[Na+].I[CH3:20]>O.CN(C=O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[N:17]([CH3:20])[N:16]=[N:15][C:10]=1[C:11]([O:13][CH3:14])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
932 mg
Type
reactant
Smiles
COC1=C(C=CC=C1)C#CC(=O)OC
Name
Quantity
478 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
0.458 mL
Type
reactant
Smiles
IC
Name
Quantity
7 mL
Type
solvent
Smiles
O
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purified by Prep-HPLC (Varian, 15-90B in min., B=90% MeOH/10% H2O)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)C1=C(N=NN1C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.69 mmol
AMOUNT: MASS 701 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.